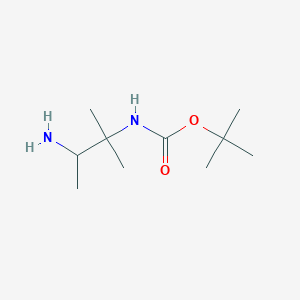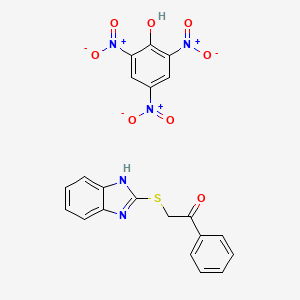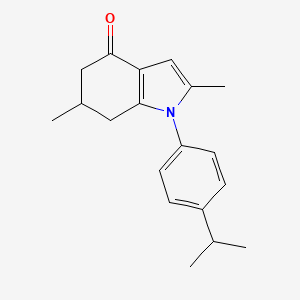
2,6-Dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(2,6-dimethyl-1,4-phenylene ether) (PPE) is a polymer discovered in 1959 . It’s widely used in many industrial applications such as computer housings, television housings, keyboard frames, and interface boxes due to its excellent hydrolytic stability and chemical resistance .
Synthesis Analysis
The oxidative suspension polymerization of 2,6-dimethyl phenol (DMP) to PPE was performed with the use of an emulsifier in a water–chloroform biphasic medium . The effects of DMP/catalyst mole ratio, ligands, emulsifiers, and 2,4,6-trimethyl phenol on polymerization were investigated in terms of molecular weight and yield .
Molecular Structure Analysis
The major product, PPE, is formed via C–O coupling and the minor product, 4-(3,5-dimethyl-4-oxo-2,5-cyclohexadienylidene)-2,6-dimethyl-2,5-cyclohexadienone (DPQ), is formed via C–C coupling at less than 5% under proper polymerization conditions .
Physical And Chemical Properties Analysis
PPE exhibits poor processability since it degrades before it softens . For this reason, PPE is used in the form of polymer blends, so-called m-PPE, and it is usually blended with high impact polystyrene (HIPS) .
Wissenschaftliche Forschungsanwendungen
Enzymatic Selectivity
Research by Sobolev et al. (2002) explored the enzymatic selectivity of derivatives of 1,4-dihydropyridine, closely related to 2,6-Dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one. They found that certain ester derivatives exhibit high enantioselectivity when hydrolyzed by Candida rugosa lipase, which could be significant in chiral synthesis applications (Sobolev et al., 2002).
Synthesis of Chiral Compounds
Chen Si-haia (2011) conducted research on the asymmetric synthesis of a compound structurally similar to 2,6-Dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one, demonstrating the potential of such compounds in asymmetric synthesis, a key aspect in pharmaceuticals (Chen Si-haia, 2011).
Anticancer Activity
Gomha et al. (2020) investigated a series of 1,4-dihydropyridine derivatives for their anticancer activity, highlighting the potential therapeutic applications of compounds related to 2,6-Dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one (Gomha et al., 2020).
Isotopic Effects in Chemistry
Pesyan's (2011) work on isotopic effects on tautomeric behaviors of phenyl-substituted compounds, including 2,6-dimethylphenoxy derivatives, provides insight into the physicochemical properties of related compounds (Pesyan, 2011).
Catalysis Research
Valdebenito et al. (2009) examined acetamidine complexes, including 2,6-dimethyl-phenyl derivatives, for their role as catalysts in polymerization, indicating the utility of similar compounds in catalytic processes (Valdebenito et al., 2009).
Crystallography and Electrochemistry
Anand et al. (2021) studied the stereochemical and structural properties of piperidin-4-one derivatives, close relatives of 2,6-Dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one, offering insights into their crystal structures and electrochemical behaviors (Anand et al., 2021).
Eigenschaften
IUPAC Name |
2,6-dimethyl-1-(4-propan-2-ylphenyl)-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-12(2)15-5-7-16(8-6-15)20-14(4)11-17-18(20)9-13(3)10-19(17)21/h5-8,11-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVUPPANHSMATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)C(C)C)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-1-(4-(isopropyl)phenyl)-5,6,7-trihydroindol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


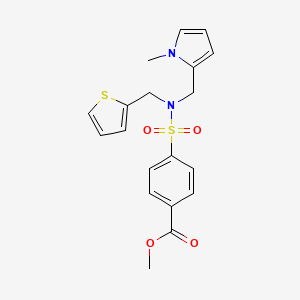
![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
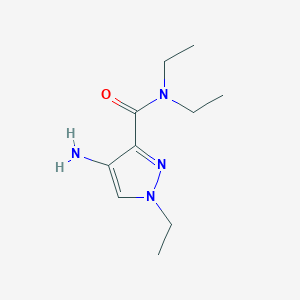
![4-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B2419025.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2419027.png)
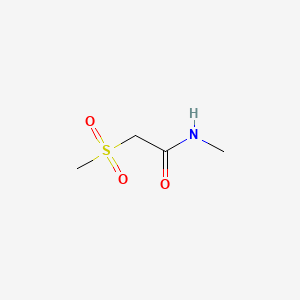
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide](/img/structure/B2419031.png)
![6-Ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2419032.png)
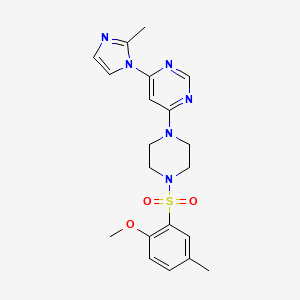
![Tert-butyl 2-methylspiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2419035.png)
